molecular formula C22H21FN8O3S2 B12157143 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyr imidin-4-yl)amino]sulfonyl}phenyl)acetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyr imidin-4-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B12157143
M. Wt: 528.6 g/mol
InChI Key: NWELSZKNSGHWEB-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a sulfonylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Thioether Formation: The triazole ring is then reacted with a thiol to form the triazolylthio moiety.

    Acetamide Formation: The final step involves the coupling of the triazolylthio intermediate with an acetamide derivative, facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazolylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has potential applications as an enzyme inhibitor or receptor modulator. Its triazole ring and fluorophenyl group are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The sulfonylphenylacetamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide
  • 2-[4-amino-5-(2-bromophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide

Uniqueness

The uniqueness of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for biological activity due to the unique properties of fluorine in medicinal chemistry.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21FN8O3S2

Molecular Weight

528.6 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21FN8O3S2/c1-13-11-19(26-14(2)25-13)30-36(33,34)16-9-7-15(8-10-16)27-20(32)12-35-22-29-28-21(31(22)24)17-5-3-4-6-18(17)23/h3-11H,12,24H2,1-2H3,(H,27,32)(H,25,26,30)

InChI Key

NWELSZKNSGHWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4F

Origin of Product

United States

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